molecular formula C16H16O4 B5577880 3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl acetate CAS No. 19815-04-4

3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl acetate

Cat. No.: B5577880
CAS No.: 19815-04-4
M. Wt: 272.29 g/mol
InChI Key: FZFZFTWPTKJMBM-UHFFFAOYSA-N
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Description

3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl acetate is a complex organic compound with a unique structure that includes a chromen ring fused with a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the acetylation of 3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-ol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at room temperature and monitored until completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Esters or amides.

Scientific Research Applications

3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl acetate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl acetate is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its fused ring system and functional groups make it a versatile compound for various applications .

Properties

IUPAC Name

(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-9-7-13(19-10(2)17)15-11-5-3-4-6-12(11)16(18)20-14(15)8-9/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFZFTWPTKJMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001157595
Record name 1-(Acetyloxy)-7,8,9,10-tetrahydro-3-methyl-6H-dibenzo[b,d]pyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001157595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19815-04-4
Record name 1-(Acetyloxy)-7,8,9,10-tetrahydro-3-methyl-6H-dibenzo[b,d]pyran-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19815-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Acetyloxy)-7,8,9,10-tetrahydro-3-methyl-6H-dibenzo[b,d]pyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001157595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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